molecular formula C18H13NO2 B11842553 2-(1,3-Dihydro-2H-isoindol-2-yl)naphthalene-1,4-dione CAS No. 65033-02-5

2-(1,3-Dihydro-2H-isoindol-2-yl)naphthalene-1,4-dione

Cat. No.: B11842553
CAS No.: 65033-02-5
M. Wt: 275.3 g/mol
InChI Key: XVWMQYYVAQOLBF-UHFFFAOYSA-N
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Description

2-(isoindolin-2-yl)naphthalene-1,4-dione is a heterocyclic compound characterized by the presence of an isoindoline nucleus and a naphthalene-1,4-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isoindolin-2-yl)naphthalene-1,4-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is the reaction between phthalic anhydride and an appropriate amine under solventless conditions, followed by heating to achieve the desired product . Another method involves the use of phthalic anhydride, naphtho[2,3-c]furan-1,3-dione, methyl benzoate, and benzoic acid, stirred at high temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of 2-(isoindolin-2-yl)naphthalene-1,4-dione often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts such as SiO2-tpy-Nb can enhance the yield and efficiency of the reaction . The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(isoindolin-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated or nitrated derivatives.

Properties

CAS No.

65033-02-5

Molecular Formula

C18H13NO2

Molecular Weight

275.3 g/mol

IUPAC Name

2-(1,3-dihydroisoindol-2-yl)naphthalene-1,4-dione

InChI

InChI=1S/C18H13NO2/c20-17-9-16(18(21)15-8-4-3-7-14(15)17)19-10-12-5-1-2-6-13(12)11-19/h1-9H,10-11H2

InChI Key

XVWMQYYVAQOLBF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C3=CC(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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